molecular formula C16H19FN4O B7574215 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide

1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide

Cat. No. B7574215
M. Wt: 302.35 g/mol
InChI Key: HUTLYGIHZBQTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide, also known as CPP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. CPP is a selective inhibitor of the protein kinase Mζ (PKMζ), which is involved in the maintenance of long-term memory.

Mechanism of Action

1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide selectively inhibits PKMζ, which is involved in the maintenance of long-term memory. PKMζ is a persistently active form of protein kinase C (PKC), and it is thought to be involved in the maintenance of long-term potentiation (LTP), a process that underlies memory formation. By inhibiting PKMζ, 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide disrupts the maintenance of LTP and impairs long-term memory.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide has been shown to impair long-term memory in animal models. In addition, it has been found to have anxiolytic effects, reducing anxiety in rats. 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide has also been shown to reduce the expression of the pro-inflammatory cytokine interleukin-1β (IL-1β) in the brain, suggesting that it may have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide in lab experiments is that it is a selective inhibitor of PKMζ, meaning that it can be used to study the effects of PKMζ inhibition specifically. However, one limitation of 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide is that it has a short half-life, meaning that it may need to be administered repeatedly in order to maintain its effects.

Future Directions

There are several future directions for research on 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of PKMζ. Another area of interest is the study of the effects of 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide on other cognitive processes, such as attention and decision-making. Finally, the potential therapeutic applications of 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide in the treatment of memory disorders, such as Alzheimer's disease, should be explored further.

Synthesis Methods

1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 2-fluoroaniline with ethyl 2-bromoacetate to form 1-(2-fluorophenyl)-2-oxoethyl acetate. The second step involves the reaction of this intermediate with pyrrolidine and 4-hydrazinobenzoic acid to form 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide.

Scientific Research Applications

1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide has been found to be a useful tool in the study of long-term memory. PKMζ is known to play a critical role in the maintenance of long-term memory, and 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide has been shown to selectively inhibit this protein kinase. By using 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide to block PKMζ activity, researchers can study the effects of long-term memory loss in animal models.

properties

IUPAC Name

1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c17-14-5-1-2-6-15(14)21-12-13(11-19-21)16(22)18-7-10-20-8-3-4-9-20/h1-2,5-6,11-12H,3-4,7-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTLYGIHZBQTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CN(N=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide

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